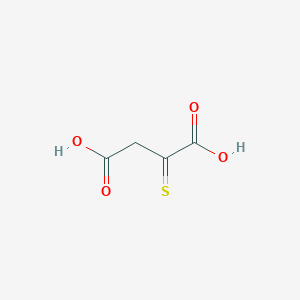

2-Thioxosuccinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H4O4S |

|---|---|

Molecular Weight |

148.14 g/mol |

IUPAC Name |

2-sulfanylidenebutanedioic acid |

InChI |

InChI=1S/C4H4O4S/c5-3(6)1-2(9)4(7)8/h1H2,(H,5,6)(H,7,8) |

InChI Key |

IGXYZVHWOLYWCE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=S)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Thioxosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a theoretical guide based on established chemical principles and data from analogous compounds. To date, the synthesis of 2-thioxosuccinic acid has not been reported in peer-reviewed literature. Therefore, the proposed synthetic protocol and characterization data are predictive and require experimental validation.

Introduction

This compound is a sulfur-containing analog of the important metabolic intermediate, 2-ketosuccinic acid (oxaloacetic acid). The introduction of a thioketone functionality in place of a ketone can significantly alter the electronic properties, reactivity, and biological activity of a molecule. This guide provides a proposed synthetic route for this compound, detailed experimental protocols, and predicted characterization data based on analogous compounds found in the literature.

Proposed Synthesis

The most plausible route for the synthesis of this compound involves the thionation of its corresponding keto analog, 2-ketosuccinic acid (oxaloacetic acid). Thionation reactions, which convert a carbonyl group (C=O) to a thiocarbonyl group (C=S), are well-established in organic synthesis. Reagents such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are commonly employed for this transformation. Given the presence of two carboxylic acid groups in the starting material, protection of these groups may be necessary to avoid side reactions. A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 2-Ketosuccinic Acid (Oxaloacetic Acid)

Objective: To protect the carboxylic acid groups as ethyl esters to prevent side reactions during thionation.

Materials:

-

2-Ketosuccinic acid (Oxaloacetic acid)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-ketosuccinic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude diethyl 2-ketosuccinate.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Thionation of Diethyl 2-ketosuccinate

Objective: To convert the ketone functionality of diethyl 2-ketosuccinate to a thioketone using Lawesson's reagent.

Materials:

-

Diethyl 2-ketosuccinate

-

Lawesson's reagent

-

Anhydrous toluene or another high-boiling inert solvent

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 2-ketosuccinate in anhydrous toluene.

-

Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction progress can often be visually tracked by a color change, as thioketones are frequently colored.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate diethyl 2-thioxosuccinate.

Step 3: Hydrolysis of Diethyl 2-thioxosuccinate

Objective: To deprotect the ethyl ester groups to yield the final product, this compound.

Materials:

-

Diethyl 2-thioxosuccinate

-

Aqueous acid (e.g., HCl) or base (e.g., NaOH)

-

Organic solvent for extraction

Procedure (Acid Hydrolysis):

-

Dissolve diethyl 2-thioxosuccinate in a mixture of an organic solvent (e.g., dioxane) and aqueous hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and extract with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield this compound. Further purification may be achieved by recrystallization.

Procedure (Base Hydrolysis):

-

Dissolve diethyl 2-thioxosuccinate in a mixture of an alcohol (e.g., ethanol) and aqueous sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with cold, dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization can be used for further purification.

Predicted Characterization Data

The following table summarizes the predicted spectroscopic and physical data for this compound, based on the known properties of similar α-thioketo acids and thioketones.

| Analysis | Predicted Data | Notes |

| Appearance | Likely a colored solid (e.g., yellow, orange, or red) | The C=S chromophore often imparts color to compounds. |

| Melting Point | Expected to be a solid with a defined melting point. | |

| ¹H NMR | δ ~3.0-4.0 ppm (s, 2H, -CH₂-); δ ~10-13 ppm (br s, 2H, -COOH) | The chemical shift of the methylene protons will be influenced by the adjacent C=S and COOH groups. The carboxylic acid protons will be broad and exchangeable with D₂O. |

| ¹³C NMR | δ ~200-220 ppm (C=S); δ ~170-180 ppm (C=O); δ ~40-50 ppm (-CH₂-) | The thiocarbonyl carbon is significantly deshielded and appears at a much lower field than a typical ketone carbonyl. |

| IR Spectroscopy | 1700-1725 cm⁻¹ (C=O stretch); 1100-1300 cm⁻¹ (C=S stretch); 2500-3300 cm⁻¹ (O-H stretch, broad) | The C=S stretch is typically of medium to weak intensity. The O-H stretch of the carboxylic acids will be a very broad band. |

| Mass Spectrometry | M⁻ or [M-H]⁻ in negative ion mode. Fragmentation may include loss of H₂S, CO₂, and H₂O. | The exact mass can be used to confirm the elemental composition. |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations. This can be visualized as a signaling pathway where the output of one step becomes the input for the next.

Caption: Logical flow of the proposed this compound synthesis.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed multi-step synthesis, beginning with the readily available 2-ketosuccinic acid, utilizes standard and reliable organic transformations. The predicted characterization data offers a benchmark for researchers attempting to synthesize and identify this novel compound. Experimental validation of these proposed methods is a crucial next step and could open new avenues in medicinal chemistry and materials science.

Spectroscopic Analysis of 2-Thioxosuccinic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thioxosuccinic acid, a derivative of succinic acid, presents a unique structure for investigation due to the presence of both carboxylic acid and thione functional groups. These moieties are known to be crucial in various biochemical pathways and as pharmacophores in drug design. A thorough spectroscopic characterization is the cornerstone for confirming its molecular structure, understanding its electronic properties, and establishing a foundation for its potential applications.

This technical guide outlines the standard spectroscopic workflow for the analysis of this compound, detailing the experimental protocols and presenting the predicted data for key techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the thione form and the thiol form. The relative populations of these tautomers are dependent on factors such as solvent and pH. Spectroscopic analysis is critical for identifying the predominant tautomer under specific experimental conditions.

-

Thione Form: HOOC-CH(C=S)-CH₂-COOH

-

Thiol (Enethiol) Form: HOOC-C(=C(SH))-CH₂-COOH

For the purpose of this guide, we will primarily focus on the thione form, which is often the more stable tautomer for thiocarbonyl compounds.

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel compound like this compound follows a logical workflow. This process ensures that orthogonal data from multiple spectroscopic techniques are used to build a complete and accurate picture of the molecule's identity and structure.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its functional groups and data from similar compounds.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-2 | 3.5 - 4.0 | Triplet (t) | 1H |

| H-3 (a/b) | 2.8 - 3.2 | Doublet of Doublets (dd) | 2H |

| -COOH (x2) | 10.0 - 13.0 | Broad Singlet (br s) | 2H |

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 170 - 180 |

| C-2 | 50 - 60 |

| C-3 | 35 - 45 |

| C-4 (-COOH) | 170 - 180 |

| C=S (Thione) | 190 - 210 |

Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers.[1][2] |

| C-H (sp³) | 2850 - 3000 | Medium | |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Position indicates a saturated carboxylic acid.[1][3] |

| C=S (Thione) | 1050 - 1250 | Medium to Strong | Can be coupled with other vibrations. |

| C-O | 1210 - 1320 | Strong |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the position of exchangeable proton signals (e.g., -COOH).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

The acidic –CO₂H proton is expected to appear as a broad singlet near 12 δ.[4] This chemical shift is dependent on concentration and solvent due to variations in hydrogen bonding.[4]

-

To confirm the assignment of the carboxylic acid protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -COOH signal to disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Carboxyl carbons are expected in the 165-185 δ range.[4] The thione carbon (C=S) is expected to be significantly downfield.

-

-

2D NMR (COSY, HSQC/HMBC):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling relationships (e.g., between H-2 and H-3).

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum should clearly show the very broad O–H stretch of the carboxylic acid from approximately 2500 to 3300 cm⁻¹ and the strong C=O stretch around 1710 cm⁻¹.[1][2]

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. ESI can be run in either positive or negative ion mode. For a dicarboxylic acid, negative ion mode is often preferred, where the expected molecular ion would be [M-H]⁻ or [M-2H]²⁻.

-

Mass Analysis:

-

Acquire a full scan mass spectrum (MS¹) to determine the mass-to-charge ratio (m/z) of the molecular ion. This will confirm the molecular weight of the compound.

-

High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, should be employed to determine the accurate mass and thus deduce the elemental composition.[5]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Isolate the molecular ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.[6]

-

Analysis of the fragmentation pattern provides structural information. Expected fragments for this compound would include losses of H₂O, CO₂, and portions of the carbon backbone.

-

Hypothetical Synthesis Pathway

A plausible synthetic route to this compound could involve the reaction of a suitable precursor, such as maleic acid or fumaric acid, with a sulfurating agent. A well-established method for converting carbonyls to thiocarbonyls is the use of Lawesson's reagent.

Caption: A potential synthetic route for this compound from 2-oxosuccinic acid.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to unambiguously determine its structure. While direct experimental data is currently lacking, the predicted values and general protocols outlined in this guide provide a solid foundation for researchers to undertake the synthesis and characterization of this and other novel thio-compounds. The combination of high-resolution mass spectrometry for elemental composition, infrared spectroscopy for functional group identification, and a suite of NMR experiments for mapping the precise atomic connectivity will be essential for the complete elucidation of its structure.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. sfrbm.org [sfrbm.org]

- 6. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Mercaptosuccinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptosuccinic acid, a compound of significant interest in various scientific and biomedical fields. This document elucidates its chemical identity, and physical properties, and explores its applications, particularly focusing on data and methodologies pertinent to research and development.

Chemical Identification and Properties

2-Mercaptosuccinic acid, often referred to as thiomalic acid, is a dicarboxylic acid containing a thiol group. This structure imparts unique chemical properties that are leveraged in various applications.

Table 1: Chemical Identifiers for 2-Mercaptosuccinic Acid

| Identifier | Value |

| CAS Number | 70-49-5[1][2][3][4][5] |

| IUPAC Name | 2-Sulfanylbutanedioic acid[6] |

| Synonyms | Thiomalic acid[1][3][6], 2-Mercaptosuccinic acid[6] |

| Molecular Formula | C₄H₆O₄S[1] |

| Molecular Weight | 150.15 g/mol [3][4] |

| SMILES | OC(=O)CC(S)C(O)=O[3] |

| InChI Key | NJRXVEJTAYWCQJ-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of 2-Mercaptosuccinic Acid

| Property | Value |

| Melting Point | 155-157 °C[3] |

| Assay | ≥ 97%[3] |

| Appearance | White crystalline powder |

Experimental Applications and Protocols

2-Mercaptosuccinic acid's utility spans various research domains, from a capping agent in nanoparticle synthesis to a key component in biomedical assays.

2-Mercaptosuccinic acid is instrumental in the aqueous synthesis of cadmium telluride (CdTe) quantum dots (QDs), where it acts as a stabilizing and capping agent.

Experimental Protocol:

A detailed protocol for the synthesis of mercaptosuccinic acid-capped CdTe quantum dots has been described. In a typical synthesis, a cadmium precursor is dissolved in water, and mercaptosuccinic acid is added as a capping agent. The pH of the solution is adjusted, followed by the introduction of a tellurium source under controlled temperature and atmospheric conditions. The reaction mixture is then refluxed for varying durations to allow for the growth of CdTe QDs of different sizes, which exhibit size-dependent fluorescence.

Mercaptosuccinic acid-capped CdTe quantum dots have been utilized in the development of fluorescent probes for the detection of food preservatives like benzoic acid and total parabens. The mechanism relies on the quenching of the quantum dot fluorescence upon interaction with the target analytes.

Logical Workflow for Analyte Detection

The application of 2-mercaptosuccinic acid-capped quantum dots for analyte detection follows a logical workflow that can be visualized.

Caption: Workflow for analyte detection using MSA-capped quantum dots.

This diagram illustrates the sequential process, starting from the synthesis and characterization of mercaptosuccinic acid (MSA)-capped quantum dots to their application in detecting specific analytes through fluorescence quenching. The workflow highlights the key stages involved in developing such a sensor system.

References

- 1. Mercaptosuccinic acid [himedialabs.com]

- 2. Mercaptosuccinic acid CAS 70-49-5 | 820763 [merckmillipore.com]

- 3. Mercaptosuccinic acid 97 70-49-5 [sigmaaldrich.com]

- 4. Mercaptosuccinic acid | 70-49-5 [chemicalbook.com]

- 5. Mercaptosuccinic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. Thiomalic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Mercaptosuccinic Acid (Thiomalic Acid)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially investigated under the non-standard name "2-Thioxosuccinic acid," this technical guide focuses on the well-established compound, 2-mercaptosuccinic acid, also widely known as thiomalic acid. This document provides a comprehensive overview of its discovery, historical development, and various synthesis methodologies. Key quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for seminal synthesis procedures are provided, alongside visualizations of its microbial degradation pathway and historical synthesis routes, to offer a thorough resource for researchers and professionals in drug development and related scientific fields.

Introduction and Historical Context

2-Mercaptosuccinic acid (MSA), a dicarboxylic acid containing a thiol functional group, has a rich history spanning over a century. Its versatile chemical properties, including its role as a chelating agent, a reducing agent, and a capping agent in nanoparticle synthesis, have led to its application in diverse fields such as medicine, nanotechnology, and cosmetics.[1][2][3] This guide delves into the key milestones in the discovery and scientific exploration of this multifaceted molecule.

The first documented synthesis of 2-mercaptosuccinic acid was reported in 1905 by Biilmann.[2] This early method involved the reaction of potassium xanthogenate with bromosuccinic acid.[2] Since then, various other synthetic routes have been developed, aiming to improve yield and purity.[2] Notably, a method patented in 1956 involved the hydrolysis of O,O-dialkyldithiophosphatosuccinic anhydride.[2] More contemporary methods often utilize maleic anhydride or maleic acid as starting materials.[4][5]

In the realm of medicine, 2-mercaptosuccinic acid has been investigated for its therapeutic potential. Its sodium and gold salt, sodium aurothiomalate, has been used in the treatment of rheumatoid arthritis.[6] Furthermore, its ability to chelate heavy metals has made it a subject of interest for treating heavy metal toxicity.[5][7] The compound also serves as a backbone for the pesticide malathion.[6]

Quantitative Data

A summary of the key physical and chemical properties of 2-mercaptosuccinic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C4H6O4S | [8][9][10] |

| Molecular Weight | 150.15 g/mol | [6][8][9][10][11] |

| Melting Point | 151-157 °C | [6][10][11][12] |

| Solubility in Water | 150 g/L (at 20 °C) | [2][5] |

| pKa | 4.68 ± 0.04 (in H2O at 20 °C) | [5][10] |

| Appearance | White to off-white crystalline powder | [2][5][11] |

Experimental Protocols

This section details the methodologies for key historical and modern syntheses of 2-mercaptosuccinic acid.

Biilmann's Synthesis (1905)

This method represents the first reported synthesis of 2-mercaptosuccinic acid.

Materials:

-

Potassium xanthogenate

-

Bromosuccinic acid

-

Ammonia

-

Hydrochloric acid

Procedure:

-

React potassium xanthogenate with bromosuccinic acid to yield xanthogen succinic acid.[2]

-

Treat the resulting xanthogen succinic acid with ammonia to produce ammonium mercaptosuccinate.[2]

-

Acidify the solution by adding hydrochloric acid to precipitate 2-mercaptosuccinic acid.[2]

Synthesis from Maleic Anhydride and Thiourea

This modern approach offers a high-yield pathway to 2-mercaptosuccinic acid.

Materials:

-

Maleic anhydride

-

Thiourea

-

Glacial acetic acid

-

Alkaline solution (e.g., sodium hydroxide)

-

Acetone

Procedure:

-

Combine maleic anhydride and thiourea in a 1:1 molar ratio in glacial acetic acid.[4]

-

Allow the reaction to proceed for 10 hours at room temperature to form the intermediate 2-amidinosulfanyl succinic anhydride.[4]

-

Filter and wash the intermediate.

-

Hydrolyze the 2-amidinosulfanyl succinic anhydride by refluxing in an alkaline solution (e.g., sodium hydroxide, with a molar ratio of alkali to intermediate between 3:1 and 8:1) at 110 °C for 4 hours.[4]

-

After cooling and filtration, the product can be further purified by extraction with an organic solvent like acetone.[4]

Key Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate important biological and synthetic pathways related to 2-mercaptosuccinic acid.

Applications in Drug Development and Research

The unique properties of 2-mercaptosuccinic acid make it a valuable tool in drug development and various research applications.

-

Drug Delivery: Its ability to act as a capping agent for nanoparticles has been extensively explored for creating stable and biocompatible drug delivery systems.[1][13] The carboxyl groups on the molecule allow for further functionalization, enabling the attachment of targeting ligands or therapeutic agents.

-

Bioimaging: Quantum dots capped with 2-mercaptosuccinic acid exhibit high luminescence and stability, making them suitable for in-vivo imaging and the detection of cancer markers.[2][13]

-

Chelation Therapy: As a chelating agent, 2-mercaptosuccinic acid and its derivatives, such as dimercaptosuccinic acid (DMSA), have been investigated for the treatment of heavy metal poisoning.[7]

-

Enzyme Inhibition: 2-Mercaptosuccinic acid has been shown to be an inhibitor of glutathione peroxidase, an important antioxidant enzyme.[1][3] This property can be leveraged in studies of oxidative stress and related cellular pathways.

Conclusion

From its initial synthesis over a century ago to its current applications in cutting-edge nanotechnology and medicine, 2-mercaptosuccinic acid has proven to be a molecule of significant scientific interest. This guide has provided a comprehensive overview of its history, synthesis, and properties, with the aim of serving as a valuable resource for researchers and professionals. Further exploration of its biological activities and the development of novel applications will undoubtedly continue to expand the utility of this versatile compound.

References

- 1. A jack-of-all-trades: 2-mercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d.docksci.com [d.docksci.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102030692A - Method for synthesizing 2-mercaptosuccinic acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Thiomalic acid - Wikipedia [en.wikipedia.org]

- 7. Synthesis, structural characterization, computational studies and stability evaluations of metal ions and ZnONPs complexes with dimercaptosuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (s)-2-Mercaptosuccinic acid | C4H6O4S | CID 3246154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cymitquimica.com [cymitquimica.com]

- 10. Mercaptosuccinic acid | 70-49-5 [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. JPH04297450A - Production of thiomalic acid - Google Patents [patents.google.com]

- 13. Synthesis and Bio-Imaging Application of Highly Luminescent Mercaptosuccinic Acid-Coated CdTe Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Investigations of Succinic Acid and its Thio-derivatives: A Technical Overview

Disclaimer: As of October 2025, a comprehensive review of scientific literature reveals a notable absence of dedicated theoretical studies on 2-thioxosuccinic acid. This guide, therefore, presents a detailed summary of theoretical and computational investigations into its close structural analogs: succinic acid, mercaptosuccinic acid (MSA), and meso-2,3-dimercaptosuccinic acid (DMSA). The insights from these related molecules provide a foundational understanding of the potential physicochemical properties and reactivity of this compound, offering valuable data for researchers, scientists, and drug development professionals.

Succinic Acid: Conformational Analysis and Dehydration Mechanism

Succinic acid, as the parent dicarboxylic acid, has been the subject of theoretical studies to understand its structural preferences and reaction pathways.

Conformational Diversity

In the gas phase, the most stable form of succinic acid adopts a gauche conformation, a phenomenon attributed to the stabilizing gauche or methylene effect.[1] However, in the solid state, succinic acid primarily exists in two polymorphic forms, α and β. The β-form is the most stable crystalline structure under ambient conditions.[1] In both solid-state forms, succinic acid molecules form dimer-like structures through intermolecular hydrogen bonds between their carboxylic acid groups.[1]

Dehydration to Succinic Anhydride

Density Functional Theory (DFT) has been employed to elucidate the microscopic reaction mechanism of succinic acid dehydration to form succinic anhydride. The reaction proceeds through a series of intermediates (IM) and transition states (TS). The rate-determining step is the final stage of water elimination, which has a calculated activation energy of 167.17 kJ/mol.[2]

Mercaptosuccinic Acid (MSA): A Chelating Agent

Mercaptosuccinic acid (MSA) introduces a thiol group, significantly influencing its chemical behavior, particularly its ability to coordinate with metal ions.

Coordination Chemistry

Computational Protocol for MSA Studies

The computational investigations of MSA's coordination properties were performed using the Gaussian 09 program. The Multiwfn program was utilized for subsequent analysis of the calculated wavefunctions.[3]

| Parameter | Specification |

| Software | Gaussian 09, Multiwfn |

| DFT Functional | Not explicitly stated in the provided abstracts. |

| Basis Set | Not explicitly stated in the provided abstracts. |

| Analysis Methods | Molecular Electrostatic Potential, Frontier Molecular Orbital Theory, Condensed Local Softness, Average Local Ionization Energy, Fuzzy Bond Order Analysis |

Meso-2,3-dimercaptosuccinic Acid (DMSA): A Heavy Metal Chelator

The presence of two thiol groups in DMSA enhances its chelating ability, making it a subject of theoretical studies for its application in heavy metal detoxification.

Complexation with Toxic Metal Ions

DFT calculations have been performed to investigate the complex formation between DMSA and toxic metal ions such as Cd²⁺, Hg²⁺, and Pb²⁺ in an aqueous environment.[5] These studies involve the calculation of binding energies and thermodynamic parameters to assess the stability and spontaneity of complex formation.

Natural bond orbital (NBO) and charge decomposition analyses demonstrate an effective charge transfer from the oxygen and sulfur atoms of DMSA to the metal ions upon complexation.[5] Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) analysis provides a deeper understanding of the bonding characteristics. It reveals that the interactions between DMSA and Pb²⁺ are predominantly covalent, which is the driving force for complex formation. In contrast, the complexation of DMSA with Cd²⁺ and Hg²⁺ is primarily driven by non-covalent, mainly electrostatic, interactions.[5]

Electronic Properties of DMSA-Metal Complexes

The electronic properties of the DMSA-metal complexes, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronic chemical hardness, electronic chemical potential, and global electrophilicity, have been calculated to gain further insight into their molecular properties and reactivity.[5]

| Calculated Property | Significance |

| Binding Energy | Strength of the interaction between DMSA and metal ions. |

| Thermodynamic Parameters | Spontaneity and feasibility of complex formation. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| NBO and Charge Analysis | Quantifies charge transfer during complexation. |

| QTAIM | Characterizes the nature of the chemical bonds formed. |

Computational Protocol for DMSA Studies

The theoretical investigations of DMSA complexation were carried out using DFT calculations.

| Parameter | Specification |

| Software | Not explicitly stated in the provided abstract. |

| DFT Functional | Not explicitly stated in the provided abstract. |

| Basis Set | Not explicitly stated in the provided abstract. |

| Solvation Model | An aqueous environment was considered. |

| Analysis Methods | NBO, Charge Decomposition Analysis, QTAIM, HOMO-LUMO energy analysis. |

Conclusion

While direct theoretical studies on this compound are currently unavailable, the computational research on its analogs—succinic acid, mercaptosuccinic acid, and meso-2,3-dimercaptosuccinic acid—provides a robust framework for predicting its behavior. The principles of conformational preference, reaction mechanisms, and coordination chemistry detailed in this guide can be extrapolated to inform future theoretical and experimental investigations of this compound and its derivatives. The computational methodologies outlined here serve as a practical starting point for researchers aiming to model this and other related thio-containing compounds.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and DFT study of the effect of mercaptosuccinic acid on cyanide-free immersion gold deposition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Biological Activity of 2-Thioxosuccinic Acid: An In-depth Technical Guide

Introduction

2-Thioxosuccinic acid is a dicarboxylic acid containing a thioxo group. Its structural similarity to succinic acid, a key intermediate in the citric acid cycle, and the presence of a reactive sulfur functional group suggest its potential to interact with various biological systems. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential biological activities of this compound by examining the established activities of its close analog, 2-Mercaptosuccinic acid. The guide will cover known enzyme inhibition, antimicrobial effects, and the underlying mechanisms of action, supplemented with detailed experimental protocols and pathway diagrams.

Enzyme Inhibition

Based on studies of its analog, 2-Mercaptosuccinic acid, this compound is predicted to be an inhibitor of various enzymes, particularly those susceptible to interaction with sulfur-containing compounds.

Inhibition of Glutathione Peroxidase

2-Mercaptosuccinic acid has been identified as an inhibitor of glutathione peroxidase. This enzyme is crucial for the detoxification of reactive oxygen species (ROS) by reducing hydrogen peroxide to water. Inhibition of this enzyme can lead to an increase in oxidative stress within cells.

Quantitative Data for 2-Mercaptosuccinic Acid Enzyme Inhibition

| Enzyme | Inhibitor | IC50/Ki Value | Organism/Cell Line | Reference |

| Glutathione Peroxidase | 2-Mercaptosuccinic acid | Data not specified in available literature | Not specified | Inferred from review articles |

Experimental Protocol: Glutathione Peroxidase Inhibition Assay

This protocol outlines a typical method to determine the inhibitory effect of a compound on glutathione peroxidase activity.

-

Reagents and Materials:

-

Glutathione Peroxidase (GPx) enzyme

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide

-

Test compound (e.g., this compound)

-

Phosphate buffer (pH 7.4)

-

UV-Vis Spectrophotometer

-

-

Assay Principle: The activity of GPx is measured indirectly by monitoring the consumption of NADPH by glutathione reductase. GPx reduces an organic hydroperoxide using GSH, leading to the formation of oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, a process that consumes NADPH. The rate of decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is proportional to GPx activity.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH in a cuvette.

-

Add the test compound at various concentrations to the experimental cuvettes. A control cuvette should contain the vehicle (e.g., DMSO) used to dissolve the compound.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding the substrate (e.g., H₂O₂).

-

Immediately monitor the decrease in absorbance at 340 nm for several minutes.

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathway Visualization

Antimicrobial Activity

Complexes of 2-Mercaptosuccinic acid with metals like silver and gold have demonstrated antimicrobial properties. This suggests that this compound could also be a valuable ligand for the development of novel antimicrobial agents.

Quantitative Data for 2-Mercaptosuccinic Acid-Metal Complexes

| Organism | Compound | MIC (Minimum Inhibitory Concentration) | Reference |

| Yeast and Bacteria | 2-Mercaptosuccinic acid-silver complex | Data not specified in available literature | Inferred from review articles |

| Yeast and Bacteria | 2-Mercaptosuccinic acid-gold complex | Data not specified in available literature | Inferred from review articles |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

-

Reagents and Materials:

-

Test compound (e.g., this compound-metal complex)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined spectrophotometrically by measuring the absorbance at 600 nm.

-

Experimental Workflow Visualization

General Toxicology of Thiono-Sulfur Compounds

Compounds containing a thiono-sulfur group (C=S or P=S) can exhibit a range of toxic effects. These are often mediated by their metabolism by cytochrome P450 monooxygenases into reactive intermediates.

Potential Metabolic Activation and Toxicity Pathway

The metabolism of thiono-sulfur compounds can lead to the release of reactive atomic sulfur, which can covalently bind to and inhibit cytochrome P450 enzymes. Additionally, electrophilic S-oxides can be formed, which can covalently bind to other cellular macromolecules, leading to cellular damage and toxicity.

Synthesis of this compound Derivatives

While direct synthesis routes for this compound are not well-documented in the context of biological studies, related thioxonicotinic acid amides and nitriles have been synthesized. These methods often involve the condensation of 3,3-bis(methylsulfanyl)acrylonitriles with CH acids. Further research into the synthesis of this compound and its derivatives is warranted to enable direct biological evaluation.

Conclusion

The biological activity of this compound remains an unexplored area of research. However, by examining its structural analog, 2-Mercaptosuccinic acid, we can hypothesize potential activities, including enzyme inhibition and a role in antimicrobial compounds. The presence of the thiono-sulfur group also suggests a potential for metabolic activation leading to toxicity, a factor that must be carefully considered in any future drug development efforts. The experimental protocols and pathway diagrams provided in this guide offer a framework for initiating the investigation of this compound's biological profile. Further research is essential to elucidate the specific biological activities and mechanisms of action of this intriguing molecule.

2-Thioxosuccinic acid stability and degradation pathways

An In-depth Technical Guide on the Core Stability and Degradation Pathways of 2-Thioxosuccinic Acid

Introduction to this compound

This compound is a dicarboxylic acid with the chemical structure HOOC-CH(C=S)-CH₂-COOH. It is an analog of oxosuccinic acid (α-ketosuccinic acid), where the ketone oxygen is replaced by a sulfur atom, forming a thioketone. This substitution is expected to significantly influence the molecule's chemical stability and reactivity. Thioketones are generally more reactive and less stable than their ketone counterparts due to the larger size of the sulfur atom and the weaker carbon-sulfur π-bond compared to the carbon-oxygen π-bond.[1][2] This inherent instability makes this compound a challenging molecule to isolate and study.

This technical guide aims to provide a theoretical framework for understanding the potential stability and degradation pathways of this compound, targeting researchers, scientists, and drug development professionals who may encounter or consider synthesizing such thiocarbonyl compounds.

Inferred Chemical Properties and Stability

The presence of the thiocarbonyl group is the primary determinant of this compound's likely instability. Unhindered alkyl thioketones are known to be highly reactive and prone to dimerization or polymerization.[2] The succinic acid backbone, being a simple dicarboxylic acid, is relatively stable but can undergo biochemical transformations such as dehydrogenation.[3]

Key Inferred Stability Concerns:

-

Thioketone Reactivity: The C=S double bond is weaker and more polarizable than a C=O double bond, making it a likely site for nucleophilic attack and oxidation.[4]

-

Tautomerization: Like ketones, thioketones can exist in equilibrium with their enethiol tautomer. For this compound, this would be HOOC-C(SH)=CH-COOH. The position of this equilibrium is highly dependent on the solvent and substitution.

-

Hydrolytic Instability: Thioketones are susceptible to hydrolysis in both acidic and basic aqueous solutions, which would convert the thioketone back to the corresponding ketone.[5]

-

Oxidative Instability: The sulfur atom in the thioketone group is readily oxidized. Thiobenzophenone, a relatively stable thioketone, undergoes photo-oxidation in the presence of air.[2]

Data Presentation: Theoretical Factors Influencing Stability

Due to the absence of experimental data for this compound, the following table summarizes the expected qualitative impact of various environmental factors on its stability.

| Factor | Expected Impact on Stability | Rationale |

| pH | Low stability in both acidic and basic aqueous solutions. | Acid- and base-catalyzed hydrolysis of the thioketone to 2-oxosuccinic acid is a likely degradation pathway.[5] |

| Temperature | Decreased stability with increasing temperature. | Increased thermal energy will likely accelerate degradation reactions such as hydrolysis, dimerization, and potentially decarboxylation. |

| Light | Potential for photodegradation. | Thioketones can absorb light, leading to photo-oxidation or other photochemical reactions, similar to the photo-oxidation of thiobenzophenone.[2] |

| Oxidizing Agents | Highly susceptible to oxidation. | The sulfur atom of the thiocarbonyl group is easily oxidized, leading to the formation of the corresponding ketone (2-oxosuccinic acid) or other oxidized sulfur species. |

| Presence of Nucleophiles | Reactive towards nucleophiles. | The electrophilic carbon of the thiocarbonyl group is a target for nucleophilic attack, which can initiate various degradation pathways. |

Proposed Degradation Pathways

Based on the known reactivity of thioketones and carboxylic acids, several degradation pathways can be proposed for this compound.

Hydrolysis to 2-Oxosuccinic Acid

One of the most probable degradation routes in an aqueous environment is the hydrolysis of the thioketone functional group to yield 2-oxosuccinic acid and hydrogen sulfide. This reaction can be catalyzed by both acids and bases.[5]

Oxidation

The thiocarbonyl group is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen, especially under the influence of light. The primary oxidation product would likely be 2-oxosuccinic acid. Another possibility is the oxidation at the sulfur atom to form a sulfine (a thioketone S-oxide), which is generally unstable and may undergo further reactions.

Dimerization and Polymerization

Unhindered thioketones have a strong tendency to dimerize or polymerize to form more stable structures with carbon-sulfur single bonds.[1][2] This is a common pathway for the decomposition of simple thioketones.

Biochemical Degradation

Analogous to the role of succinic acid in the tricarboxylic acid (TCA) cycle, this compound, if it were to be present in a biological system, might be a substrate for dehydrogenases.[3][6] This could theoretically lead to the formation of a thioxo-fumaric acid derivative. Furthermore, enzymatic systems could catalyze its hydrolysis or other transformations. Amino acids such as methionine, threonine, isoleucine, and valine are degraded to succinyl-CoA, which then enters the TCA cycle.[7] It is conceivable that if this compound were formed metabolically, it would be channeled into similar degradation pathways.

Experimental Protocols (General Methodologies)

As no specific experimental protocols for this compound are available, this section outlines a general workflow for assessing the stability of a novel, potentially unstable compound.

Objective: To determine the stability of a target compound under various stress conditions (e.g., pH, temperature, light, oxidation).

Methodology: Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile, methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the sample in HCl solutions of varying concentrations (e.g., 0.1 M, 1 M) at different temperatures (e.g., room temperature, 50°C).

-

Basic Hydrolysis: Incubate the sample in NaOH solutions of varying concentrations (e.g., 0.1 M, 1 M) at different temperatures.

-

Oxidative Degradation: Treat the sample with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the sample to elevated temperatures (e.g., 60°C, 80°C).

-

Photodegradation: Expose a solution of the sample to a light source (e.g., UV lamp, xenon lamp) with a control sample kept in the dark.

-

-

Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Primary Analytical Technique: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a UV detector and coupled to a Mass Spectrometer (MS). This allows for the quantification of the parent compound and the detection and identification of degradation products.

-

Structural Elucidation: For major degradation products, isolation via preparative HPLC followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry would be necessary.

-

-

Data Analysis:

-

Plot the concentration of the parent compound against time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Identify and quantify the major degradation products.

-

Mandatory Visualization

References

- 1. quora.com [quora.com]

- 2. Thioketone - Wikipedia [en.wikipedia.org]

- 3. Succinic acid - Wikipedia [en.wikipedia.org]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Biosynthetic Pathway and Metabolic Engineering of Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

Methodological & Application

Application Notes and Protocols for Dicarboxylic Acid Crosslinking Agents

A Note on 2-Thioxosuccinic Acid: Comprehensive searches for the use of this compound as a crosslinking agent did not yield sufficient data to provide detailed application notes or protocols. It is not a commonly documented crosslinking agent in the context of bioconjugation, hydrogel formation, or drug development.

Therefore, this document focuses on the application of structurally related and well-characterized dicarboxylic acids, such as succinic acid, as crosslinking agents. The principles and protocols described herein can serve as a foundational guide for researchers interested in the broader class of dicarboxylic acid crosslinkers.

Introduction to Dicarboxylic Acid Crosslinkers

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). Their ability to react with functional groups on polymers, such as amines (-NH2) and hydroxyls (-OH), makes them effective crosslinking agents. Succinic acid, a naturally occurring dicarboxylic acid, is particularly noteworthy due to its biocompatibility and involvement in metabolic pathways, making it an excellent candidate for biomedical applications.[1][2] Crosslinking with dicarboxylic acids can enhance the mechanical strength, thermal stability, and control the swelling and degradation properties of biopolymers like chitosan, collagen, and various proteins.[3][4]

Applications in Research and Drug Development

Dicarboxylic acid crosslinkers are utilized in a variety of applications, including:

-

Hydrogel Formation for Drug Delivery: Crosslinked polymer networks form hydrogels that can encapsulate therapeutic agents and control their release. The degree of crosslinking influences the swelling behavior and, consequently, the drug release kinetics.[5][6]

-

Tissue Engineering Scaffolds: Crosslinking biopolymers like collagen and chitosan with dicarboxylic acids improves their mechanical properties and stability, making them suitable for creating scaffolds that support cell growth and tissue regeneration.[2][7]

-

Bioconjugation: Dicarboxylic acids can be used to link different biomolecules together, although this often requires the activation of the carboxyl groups (e.g., using EDC/NHS chemistry) to form stable amide bonds.

-

Food Packaging and Biodegradable Films: Crosslinking enhances the barrier and mechanical properties of protein-based films for food packaging applications.[4]

Mechanism of Crosslinking

Dicarboxylic acids can crosslink polymers through two primary mechanisms:

-

Ionic Crosslinking: The carboxylic acid groups of the dicarboxylic acid can form ionic bonds with protonated amine groups on polymers like chitosan. This type of crosslinking is often reversible and sensitive to pH.[3]

-

Covalent Crosslinking (Amide Bond Formation): Through processes like thermal condensation or the use of carbodiimide chemistry (e.g., EDC in the presence of NHS), the carboxylic acid groups can form stable amide bonds with primary amines.[5][8]

Caption: Dicarboxylic acid crosslinking mechanisms with amine-containing polymers.

Quantitative Data on Succinic Acid Crosslinking

The following tables summarize quantitative data on the effects of succinic acid crosslinking on various biopolymers.

Table 1: Mechanical Properties of Succinic Acid Crosslinked Scaffolds

| Polymer | Crosslinker Concentration (% w/v) | Tensile Strength (MPa) | Young's Modulus (MPa) | Reference |

| Chitosan | 0.2% Succinic Acid | 0.92 | 10.6 | [2] |

| Collagen | 0.2% Succinic Acid | 2.25 | 20.45 | [2] |

| Sesame Protein | 5% Succinic Acid | 7.03 | - | [4] |

Table 2: Crosslinking Degree and Swelling Properties

| Polymer | Crosslinker Concentration (% w/v) | Degree of Crosslinking (%) | Swelling Ratio (%) | Reference |

| Chitosan | 0.2% Succinic Acid | 60-65% | - | [2] |

| Chitosan Hydrogel | Variable | - | Decreases with increased crosslinker | [9] |

Experimental Protocols

Protocol 1: Preparation of a Succinic Acid-Crosslinked Chitosan/Collagen 3D Scaffold

This protocol is adapted from Mitra et al.[7][10]

Materials:

-

Chitosan (from shrimp shells, ≥75% deacetylated)

-

Type-I Collagen (e.g., from bovine skin)

-

Succinic Acid (SA)

-

Deionized Water

-

0.05 N NaOH/ethanol mixture

-

Water/ethanol (7:3) mixture

-

Lyophilizer

Procedure:

-

Polymer Dispersion:

-

For a chitosan scaffold, add 1% (w/v) chitosan powder to deionized water in a beaker and stir vigorously for uniform distribution.

-

For a collagen scaffold, add 0.5% (w/v) type-I collagen powder to deionized water at 4°C and stir.

-

-

Crosslinking:

-

To the dispersed polymer mixture, add succinic acid to a final concentration of 0.2% (w/v).

-

Continue stirring for 1 hour. For collagen, maintain the temperature at 4°C. For chitosan, stir at ambient temperature.

-

-

Scaffold Formation:

-

Centrifuge the resulting solution to remove any unreacted components.

-

Pour the supernatant into a mold and freeze at -4°C for 2 hours, then -20°C for 12 hours, and finally -80°C for 2 hours.

-

-

Lyophilization:

-

Lyophilize the frozen scaffold for 48 hours to obtain a porous 3D structure.

-

-

Neutralization and Washing:

-

Neutralize the scaffold by washing repeatedly with a 0.05 N NaOH/ethanol mixture.

-

Follow with several washes using a water/ethanol (7:3) mixture.

-

-

Final Lyophilization:

-

Lyophilize the washed scaffold for 24 hours to obtain the final succinic acid-crosslinked scaffold (SACCH or SACC).

-

Caption: Experimental workflow for preparing a succinic acid-crosslinked scaffold.

Protocol 2: Preparation of a Dicarboxylic Acid-Crosslinked Hydrogel for Drug Delivery

This is a general protocol for preparing a crosslinked hydrogel.

Materials:

-

Biopolymer (e.g., Chitosan, Polyvinyl alcohol)

-

Dicarboxylic Acid Crosslinker (e.g., Succinic acid, Glutaric acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-Buffered Saline (PBS)

-

Therapeutic drug for encapsulation

-

Dialysis tubing (appropriate MWCO)

Procedure:

-

Polymer Solution: Prepare a solution of the biopolymer in an appropriate solvent (e.g., dilute acetic acid for chitosan).

-

Drug Addition: Dissolve the therapeutic drug in the polymer solution.

-

Crosslinker and Activator Addition:

-

Dissolve the dicarboxylic acid, EDC, and NHS in a suitable buffer (e.g., MES buffer).

-

Add the crosslinker/activator solution to the polymer/drug solution while stirring.

-

-

Gelation: Allow the mixture to react at room temperature or 37°C until a hydrogel is formed. The time will vary depending on the polymer and crosslinker concentration.

-

Purification:

-

Place the hydrogel in dialysis tubing and dialyze against deionized water for several days to remove unreacted chemicals and byproducts.

-

-

Lyophilization (Optional): For a porous structure and long-term storage, the purified hydrogel can be lyophilized.

-

Characterization:

-

Swelling Ratio: Immerse a known weight of the dry hydrogel in PBS (pH 7.4) and weigh it at different time intervals until equilibrium is reached. The swelling ratio is calculated as ((Wet Weight - Dry Weight) / Dry Weight) * 100.[9]

-

Drug Release: Place a known amount of the drug-loaded hydrogel in a known volume of PBS at 37°C. At predetermined time points, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Signaling Pathway in Drug Delivery Application

The crosslinked hydrogel serves as a carrier for a therapeutic agent. The released drug then interacts with its target cells and modulates specific signaling pathways. The diagram below illustrates a generic example where a released growth factor binds to a cell surface receptor, initiating a downstream signaling cascade relevant to tissue regeneration.

References

- 1. Synthesis and characterization of chitosan hydrogels cross-linked with dicarboxylic acids | Semantic Scholar [semanticscholar.org]

- 2. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]

- 3. On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.stmjournals.com [journals.stmjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bot Verification [ajouronline.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Thiosuccinic Acid Derivatives in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Thiosuccinic Acid Moieties in Advanced Polymers

While direct applications of 2-thioxosuccinic acid in polymer chemistry are not extensively documented in current literature, its structural analogue, 2-mercaptosuccinic acid (also known as thiomalic acid), presents significant opportunities for the development of functional polymers. The presence of both thiol (-SH) and dicarboxylic acid (-COOH) functionalities within a single monomeric unit makes it a highly versatile building block for creating polymers with unique properties. These polymers are of great interest in fields ranging from drug delivery to advanced materials.

Mercaptosuccinic acid is a key intermediate in the synthesis of various industrial products, including corrosion inhibitors and electroplating agents.[1][2][3] Its utility in materials science is most prominently demonstrated in nanotechnology, where it serves as a capping agent for quantum dots and in the formation of self-assembled monolayers.[4][5]

This document provides an overview of the potential applications of polymers incorporating mercaptosuccinic acid and related thiosuccinic derivatives. It also details protocols for the synthesis and characterization of "thiolated polymers" or "thiomers," which share the key thiol functional group and serve as an excellent model for the anticipated properties and applications of thiosuccinic acid-based polymers, particularly in the realm of drug delivery.[6][7][8][9]

Potential Polymerization Pathways and Applications

The bifunctional nature of 2-mercaptosuccinic acid allows for its incorporation into polymer chains through several synthetic routes:

-

Condensation Polymerization: The two carboxylic acid groups can react with diols or diamines to form polyesters or polyamides, respectively. The pendant thiol group would then be available for post-polymerization modification or for imparting specific properties to the polymer backbone.

-

Thiol-Ene Radical Polymerization: The thiol group can participate in "click" chemistry reactions with polymers containing alkene groups, providing a highly efficient method for grafting or cross-linking.

-

Oxidative Polymerization: The thiol groups can be oxidized to form disulfide bonds, leading to the formation of poly(disulfide)s. These polymers are of particular interest in drug delivery due to their redox-responsive nature, allowing for triggered drug release in specific cellular environments.[10]

-

Ring-Opening Polymerization of Thiosuccinic Anhydride: Analogous to the ring-opening polymerization of succinic anhydride and phthalic thioanhydride, a hypothetical thiosuccinic anhydride could be copolymerized with epoxides to create polyesters or polythioesters.[11][12][13] This approach offers a pathway to creating polymers with alternating thioester and ester linkages.

The resulting polymers with pendant thiol groups are anticipated to exhibit strong mucoadhesive properties, making them excellent candidates for drug delivery systems designed for mucosal tissues.[6][7][8]

Application Focus: Thiolated Polymers for Mucoadhesive Drug Delivery

Thiolated polymers, or "thiomers," are macromolecules that have been modified to expose free thiol groups on their surface.[10] These polymers exhibit enhanced mucoadhesive and cohesive properties, which are highly beneficial for controlled drug delivery applications.[7][8] The primary mechanism behind their enhanced mucoadhesion is the formation of covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[6]

Quantitative Data: Enhanced Mucoadhesion of Thiolated Polymers

The covalent attachment of thiol-containing ligands to polymers has been shown to significantly increase their mucoadhesive strength. The table below summarizes the improvement in mucoadhesion for various thiolated biopolymers.

| Base Polymer | Thiolating Agent | Thiol Group Content (μmol/g) | Fold Increase in Mucoadhesion (Total Work of Adhesion) | Reference |

| Chitosan | Thioglycolic Acid | 6.58 | 6.3 | [9] |

| Chitosan | Thioglycolic Acid | 9.88 | 8.6 | [9] |

| Chitosan | Thioglycolic Acid | 27.44 | 8.9 | [9] |

| Chitosan | Thioglycolic Acid | 38.23 | 10.3 | [9] |

| Poly(acrylic acid) | Cysteine | Not Specified | Significant increase over unmodified polymer | [7] |

| Alginate | Cysteine | Not Specified | Enhanced mucoadhesion and cohesion | [7] |

Experimental Protocol: Synthesis of Thiolated Chitosan

This protocol describes the synthesis of a chitosan-thioglycolic acid conjugate, a representative thiolated polymer.

Materials:

-

Chitosan (low molecular weight)

-

Thioglycolic acid (TGA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)

-

N-Hydroxysuccinimide (NHS)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 5M

-

Dialysis tubing (MWCO 12 kDa)

-

Deionized water

Procedure:

-

Chitosan Solution Preparation: Dissolve 500 mg of chitosan in 50 mL of 1M HCl. Adjust the pH to 5.0 with 5M NaOH.

-

Activation of Thioglycolic Acid: In a separate beaker, dissolve 500 mg of TGA in 10 mL of deionized water. Add 500 mg of EDAC and 300 mg of NHS to the TGA solution and stir for 1 hour at room temperature to activate the carboxylic acid groups.

-

Coupling Reaction: Add the activated TGA solution dropwise to the chitosan solution while stirring. Maintain the pH at 5.0 by adding 5M NaOH as needed. Let the reaction proceed for 6 hours at room temperature.

-

Purification: Transfer the reaction mixture to a dialysis tube and dialyze against 5 mM HCl for 3 days, followed by dialysis against 1 mM HCl for an additional day. The dialysis media should be changed twice daily.

-

Lyophilization: Freeze the purified solution and lyophilize to obtain the dry chitosan-TGA conjugate.

-

Characterization: The thiol group content can be quantified using Ellman's reagent (DTNB).

Experimental Protocol: Evaluation of Mucoadhesion

The mucoadhesive properties of the synthesized thiolated polymer can be evaluated using a texture analyzer.

Materials:

-

Thiolated polymer tablets (prepared by compressing the lyophilized polymer)

-

Freshly excised porcine intestinal mucosa

-

Phosphate buffered saline (PBS), pH 7.4

-

Texture analyzer equipped with a mucoadhesion test rig

Procedure:

-

Mucosa Preparation: Secure a piece of fresh porcine intestinal mucosa to the sample holder of the texture analyzer. Equilibrate the tissue with PBS at 37°C.

-

Tablet Attachment: Attach a polymer tablet to the probe of the texture analyzer using double-sided adhesive tape.

-

Measurement: Lower the probe until the tablet makes contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds).

-

Detachment: Raise the probe at a constant speed (e.g., 0.1 mm/s) until the tablet is fully detached from the mucosa.

-

Data Analysis: Record the force required to detach the tablet as a function of displacement. The total work of adhesion (TWA) is calculated from the area under the force-displacement curve. Compare the TWA of the thiolated polymer with that of the unmodified polymer to determine the fold increase in mucoadhesion.

Diagrams and Workflows

Synthesis of Thiolated Polymers

Caption: Workflow for the synthesis of thiolated polymers via carbodiimide chemistry.

Mechanism of Enhanced Mucoadhesion

References

- 1. Thiomalic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Mercaptosuccinic acid | 70-49-5 [chemicalbook.com]

- 4. A jack-of-all-trades: 2-mercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d.docksci.com [d.docksci.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. mdpi.com [mdpi.com]

- 8. Thiolated polymers as mucoadhesive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiolated-Polymer-Based Nanoparticles as an Avant-Garde Approach for Anticancer Therapies—Reviewing Thiomers from Chitosan and Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Semi-aromatic polyesters by alternating ring-opening copolymerisation of styrene oxide and anhydrides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Ring-opening terpolymerisation of phthalic thioanhydride with carbon dioxide and epoxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 2-Thioxosuccinic Acid in Enzyme Inhibition Assays

Disclaimer: As of October 2025, specific data on the use of 2-Thioxosuccinic acid in enzyme inhibition assays is not available in the public domain. The following application notes and protocols are presented as a hypothetical guide for researchers and drug development professionals. The proposed target enzyme and experimental designs are based on the known inhibitory activities of its structural analog, succinic acid, and other related compounds. These protocols should be adapted and validated experimentally.

Introduction

This compound is a sulfur-containing analog of succinic acid, a key intermediate in the citric acid cycle. Structural analogs of metabolic intermediates are often investigated as potential enzyme inhibitors. For instance, succinic acid has been shown to inhibit several enzymes, including succinate dehydrogenase and various cytochrome P450 isoforms.[1][2] This document outlines a hypothetical framework for investigating the inhibitory potential of this compound against succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the citric acid cycle, a crucial metabolic pathway for cellular energy production. Inhibition of SDH can have significant effects on cellular respiration and metabolism, making it a potential target for therapeutic intervention in various diseases.

Hypothetical Mechanism of Action

It is hypothesized that this compound may act as a competitive inhibitor of succinate dehydrogenase. Due to its structural similarity to the natural substrate, succinate, this compound may bind to the active site of the enzyme, thereby preventing the binding and conversion of succinate to fumarate.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibition of succinate dehydrogenase by this compound. These values are for illustrative purposes and would need to be determined experimentally.

| Compound | Target Enzyme | Inhibition Type (Hypothesized) | IC50 (µM) (Hypothetical) | Ki (µM) (Hypothetical) |

| This compound | Succinate Dehydrogenase (Bovine Heart Mitochondria) | Competitive | 75 | 42 |

| Malonic Acid (Reference Inhibitor) | Succinate Dehydrogenase (Bovine Heart Mitochondria) | Competitive | 5 | 2.8 |

Experimental Protocols

Protocol 1: In Vitro Succinate Dehydrogenase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on succinate dehydrogenase. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.

Materials:

-

Succinate Dehydrogenase (e.g., from bovine heart mitochondria)

-

Potassium Phosphate Buffer (pH 7.4)

-

Sodium Succinate (Substrate)

-

2,6-dichlorophenolindophenol (DCPIP) (Electron Acceptor)

-

Phenazine Methosulfate (PMS) (Intermediate Electron Carrier)

-

This compound (Test Compound)

-

Malonic Acid (Positive Control Inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of this compound and Malonic Acid in potassium phosphate buffer.

-

Prepare working solutions of Sodium Succinate, DCPIP, and PMS in potassium phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of Potassium Phosphate Buffer (for blanks) or varying concentrations of this compound or Malonic Acid.

-

20 µL of Succinate Dehydrogenase solution.

-

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

To each well, add a 130 µL reaction mixture containing Sodium Succinate, DCPIP, and PMS.

-

Immediately start monitoring the decrease in absorbance at 600 nm at 37°C for 15 minutes, taking readings every 60 seconds. The decrease in absorbance corresponds to the reduction of DCPIP.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (Sodium Succinate) and the inhibitor (this compound).

-

Analyze the data using Lineweaver-Burk or Dixon plots.

-

Visualizations

Signaling Pathway

Caption: Role of Succinate Dehydrogenase in the Citric Acid Cycle.

Experimental Workflow

Caption: General workflow for an in vitro enzyme inhibition assay.

Logical Relationship

References

Application Notes and Protocols: 2-Thioxosuccinic Acid as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-thioxosuccinic acid as a starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for further research and development.

Synthesis of 2-Amino-4,5-dihydrothiophene-3,4-dicarboxylic Acid Derivatives

Application: Thiophene and its derivatives are known for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The following protocol adapts the principles of the Gewald reaction for the synthesis of functionalized thiophenes from this compound.

Reaction Scheme:

The proposed reaction involves the condensation of this compound with an activated nitrile in the presence of a base. The thioketone functionality of this compound serves as the sulfur source and part of the thiophene backbone.

Caption: Proposed synthesis of a thiophene derivative from this compound.

Experimental Protocol (Adapted from Gewald Reaction Principles)[1][2][3][4][5]:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Addition of Base: To the stirred solution, add morpholine (0.5 eq) as a basic catalyst.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum.

-

Purification: If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data (Hypothetical based on similar reactions):

| Parameter | Value |

| Yield | 60-85% |

| Reaction Time | 4-6 hours |

| Temperature | Reflux (approx. 78 °C for ethanol) |

Synthesis of 2-Substituted-4-oxo-thiazolidine-5-acetic Acid Derivatives

Application: Thiazolidin-4-ones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This protocol describes a potential one-pot, three-component synthesis of a thiazolidin-4-one derivative using this compound.

Reaction Scheme:

This proposed synthesis involves the in-situ formation of an imine from an aldehyde and an amine, which then reacts with the mercaptoacetic acid moiety conceptually derived from this compound.

Caption: Proposed synthesis of a thiazolidin-4-one derivative.

Experimental Protocol (Adapted from Thiazolidin-4-one Synthesis)[6][7][8][9][10]:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or DMF, add an aromatic aldehyde (1.0 eq) and a primary amine (1.0 eq).

-

Reaction: Reflux the mixture for 8-12 hours with azeotropic removal of water using a Dean-Stark apparatus.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Hypothetical based on similar reactions):

| Parameter | Value |

| Yield | 50-75% |

| Reaction Time | 8-12 hours |

| Temperature | Reflux |

Synthesis of 5-(Carboxymethyl)-1,3,4-thiadiazole-2-carboxylic Acid Derivatives